molecular formula C26H22O8P2 B12819622 (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)

(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)

Cat. No.: B12819622
M. Wt: 524.4 g/mol
InChI Key: AHEKEONWUHBVNV-OCEACIFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) typically involves the reaction of 1,2-diphenylethene with 4,1-phenylene bis(dihydrogen phosphate) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the dihydrogen phosphate groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphates, while reduction may result in the formation of alcohols or other reduced products.

Scientific Research Applications

(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) involves its interaction with molecular targets through its dihydrogen phosphate groups. These groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and stability. The compound’s ability to act as a flame retardant is attributed to the release of phosphoric acid upon heating, which helps to form a protective char layer on the material’s surface .

Comparison with Similar Compounds

Similar Compounds

    (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(phosphate): Similar structure but with different functional groups.

    (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(sulfate): Contains sulfate groups instead of phosphate groups.

    (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(carbonate): Contains carbonate groups instead of phosphate groups.

Uniqueness

The uniqueness of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) lies in its specific functional groups, which provide distinct chemical properties and reactivity. Its ability to act as a flame retardant and its applications in various fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C26H22O8P2

Molecular Weight

524.4 g/mol

IUPAC Name

[4-[(E)-1,2-diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C26H22O8P2/c27-35(28,29)33-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)34-36(30,31)32/h1-18H,(H2,27,28,29)(H2,30,31,32)/b26-25+

InChI Key

AHEKEONWUHBVNV-OCEACIFDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OP(=O)(O)O)/C4=CC=C(C=C4)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O

Origin of Product

United States

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